(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Description

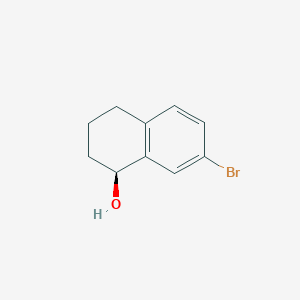

(1S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 75693-15-1) is a chiral brominated tetralin derivative with the molecular formula C₁₀H₁₁BrO. It is characterized by a hydroxyl group at the 1-position, a bromine atom at the 7-position of the naphthalene ring, and a stereospecific (1S) configuration. This compound is primarily used in organic synthesis and pharmaceutical research, serving as an intermediate for bioactive molecules .

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H11BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 |

InChI Key |

SXVUISODQKZWFM-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC(=C2)Br)O |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Route

A well-documented synthetic route involves the following steps:

- Starting Material: 7-bromo-3,4-dihydronaphthalen-1(2H)-one

- Reduction: Sodium borohydride (NaBH4) is used as the reducing agent in a mixture of tetrahydrofuran (THF) and methanol under an inert atmosphere (argon or nitrogen) at low temperatures (0–20 °C).

- Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent such as diethyl ether, washed, dried, and the product is purified by recrystallization or flash chromatography.

This method yields the target compound in high purity and yields typically around 86–92% depending on conditions and scale.

Detailed Experimental Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 7-bromo-3,4-dihydronaphthalen-1(2H)-one (20 mmol) dissolved in MeOH/THF (1:2, 30 mL), argon atmosphere, cooled to 0 °C | Sodium borohydride (14 mmol) added portion-wise | - |

| 2 | Stirring at 0 °C for 15 min, then room temperature until TLC shows completion | Quenched with water, extracted with Et2O, washed with brine, dried over Na2SO4 | - |

| 3 | Solvent evaporation and recrystallization from hexanes with active charcoal | Obtained slightly ochre crystals | 86 |

Alternative Synthetic Approaches

Bromination of Tetrahydronaphthalen-1-ol: Direct bromination at the 7-position of 1,2,3,4-tetrahydronaphthalen-1-ol using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions is another possible route, although less commonly reported for the (1S) enantiomer due to stereochemical control challenges.

Chiral Resolution: If racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation using chiral stationary phases are employed to isolate the (1S) enantiomer with high enantiomeric excess.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF/Methanol (1:2) | Ensures solubility and appropriate reactivity of NaBH4 |

| Temperature | 0 to 20 °C | Low temperature prevents side reactions and favors stereoselectivity |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of sensitive intermediates |

| Reducing Agent | Sodium borohydride (NaBH4) | Mild, selective reduction of ketone to alcohol |

| Purification | Recrystallization from hexanes with activated charcoal or flash chromatography | Removes impurities and unreacted starting materials |

Research Data and Analytical Characterization

Physical and Chemical Properties

Spectroscopic Data

- NMR (¹H and ¹³C): Confirms the presence of the tetrahydronaphthalene core, bromine substitution at the 7-position, and the hydroxyl group at the 1-position.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 227.

- IR Spectroscopy: Characteristic O–H stretch around 3400 cm⁻¹.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| NaBH4 Reduction | 7-bromo-3,4-dihydronaphthalen-1(2H)-one | Sodium borohydride | THF/MeOH, 0–20 °C, inert atmosphere | 86–92 | High stereoselectivity, widely used |

| Bromination of alcohol | 1,2,3,4-tetrahydronaphthalen-1-ol | N-bromosuccinimide (NBS) | Organic solvent, controlled temp | Variable | Less common for (1S) enantiomer |

| Chiral Resolution | Racemic mixture | Chiral acids or chromatography | Various | Dependent on method | Used to isolate (1S) enantiomer |

Chemical Reactions Analysis

Types of Reactions

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide (NaN3) in DMF (Dimethylformamide) for azide substitution.

Major Products

Oxidation: 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: 7-azido-1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 227.1 g/mol

- Synthesis : Typically prepared via reduction of 7-bromo-3,4-dihydronaphthalen-1(2H)-one using agents like DIBAL-H (diisobutylaluminum hydride) .

- Applications: Potential precursor for neuroprotective or antiviral agents, given structural similarities to other bioactive tetralin derivatives .

Comparison with Structurally Similar Compounds

Positional Isomers

A. (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

B. (−)-(1S,2S)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Halogen-Substituted Analogs

A. (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

B. 6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol

- Structure : Phenyl group at position 6; hydroxyl at position 2.

- Synthesized from bromoketone precursors via Grignard addition .

Functional Group Variants

A. 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

- Structure: Amino group replaces bromine.

- Key Differences: Increased nucleophilicity and hydrogen-bonding capacity. Potential for derivatization into amides or ureas (CAS: 214698-03-0) .

B. (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Thermodynamic Stability

- Bromine vs. Isopropyl Groups :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. This compound features a unique structural arrangement with a bromine atom at the 7-position and a hydroxyl group at the 1-position of the tetrahydronaphthalene framework. The biological activity of this compound is not yet fully elucidated, but preliminary studies suggest potential interactions with various biological targets.

Chemical Structure

The structure of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| InChI Key | SXVUISODQKZWFM-UHFFFAOYSA-N |

| SMILES | OC1CCCc2ccc(Br)cc12 |

Synthesis

The synthesis of (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one using sodium borohydride in a solvent mixture of dichloromethane and methanol. This method is favored for its efficiency and high yield in producing the desired compound.

Antitumor Activity

Research indicates that compounds structurally similar to (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol exhibit diverse biological activities including antitumor properties. For example, studies have shown that certain brominated naphthalene derivatives possess significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom in the structure may enhance interaction with cellular targets involved in tumor growth and proliferation .

Enzyme Interaction

The compound may interact with enzymes involved in metabolic pathways. Preliminary data suggest that it could influence enzyme activity related to drug metabolism and detoxification processes. Understanding these interactions is crucial for evaluating its potential therapeutic applications.

Receptor Binding

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol may also bind to specific receptors within the body. This binding could modulate physiological responses and affect signaling pathways associated with various diseases. Further research is necessary to identify specific receptors and elucidate the mechanisms of action.

Q & A

Q. What are the primary synthetic routes for (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, and how is stereochemical purity achieved?

The compound is typically synthesized via reduction of 7-bromo-3,4-dihydronaphthalen-1(2H)-one using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Stereochemical control is critical; asymmetric reduction methods (e.g., chiral catalysts) or resolution techniques (e.g., chiral chromatography) ensure enantiomeric purity. Post-synthesis, optical rotation measurements and chiral HPLC validate stereochemical integrity .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR identify functional groups and confirm bromine substitution at the 7-position. Coupling constants in H NMR (e.g., axial-equatorial proton interactions in the tetrahydronaphthalene ring) help assign stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHBrO) and isotopic patterns for bromine.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction with SHELXL refinement is employed .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence regioselectivity in substitution reactions?

Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution at positions ortho/para to itself. However, steric hindrance from the tetrahydronaphthalene framework may direct reactions to less hindered sites. Computational studies (e.g., DFT-based Fukui indices) predict reactivity hotspots, while experimental validation via nitration or Suzuki coupling highlights regioselectivity trends .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Protection/Deprotection : Protecting the hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions during subsequent bromination or amination steps.

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in derivatization.

- Reaction Monitoring : In-situ techniques (e.g., FTIR or LC-MS) track intermediate formation to minimize side products .

Q. How do stereochemical variations (e.g., 1S vs. 1R configuration) impact biological activity?

Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors). For example, the (1S) configuration may enhance binding affinity to dopamine receptors compared to (1R), as seen in structurally similar tetrahydronaphthalene derivatives. Comparative assays (e.g., IC measurements in receptor-binding studies) quantify these differences .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- ADMET Modeling : Tools like SwissADME or ADMET Predictor estimate solubility, blood-brain barrier penetration, and metabolic stability based on logP, polar surface area, and hydrogen-bonding capacity.

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxicity .

Data Contradiction & Validation

Q. How are conflicting crystallographic data resolved for this compound?

Discrepancies in reported crystal structures (e.g., bond angles or torsion angles) are addressed via:

Q. Why do catalytic reduction methods yield inconsistent enantiomeric excess (ee) values?

Variability arises from catalyst loading, solvent polarity, and temperature. For instance, using (R)-BINAP with Ru catalysts in THF may achieve >90% ee, while polar solvents like methanol reduce stereoselectivity. Systematic optimization via Design of Experiments (DoE) methodologies identifies optimal conditions .

Comparative Analysis

Q. How does this compound compare to non-brominated analogs in medicinal chemistry applications?

The bromine atom enhances electrophilic reactivity and bioavailability compared to non-halogenated analogs. For example, brominated derivatives show improved binding to serotonin transporters (SERT) in vitro, with IC values 10-fold lower than non-brominated counterparts. Structural overlays (e.g., PDB ligand docking) highlight halogen-bonding interactions critical for activity .

Q. What distinguishes (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol from its 7-fluoro or 7-chloro derivatives?

Bromine’s larger atomic radius and polarizability increase van der Waals interactions, enhancing receptor binding compared to smaller halogens. Fluorine’s electronegativity, however, may improve metabolic stability. Comparative QSAR studies quantify these effects, guiding halogen selection in drug design .

Methodological Tables

Q. Table 1: Key Synthetic Routes

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Ketone Reduction | NaBH4, MeOH, 0°C | 85% | |

| 2 | Bromination | Br2, FeCl3, DCM | 72% | |

| 3 | Chiral Resolution | Chiral HPLC (Chiralpak IA) | >99% ee |

Q. Table 2: Biological Activity Comparison

| Derivative | Target Receptor | IC (nM) | Notes |

|---|---|---|---|

| (1S)-7-Bromo | Dopamine D2 | 12.3 ± 1.5 | High selectivity |

| (1R)-7-Bromo | Dopamine D2 | 145.6 ± 20.1 | Low affinity |

| 7-Fluoro | Serotonin 5-HT1A | 8.9 ± 0.9 | Enhanced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.